molecular formula C18H18N4O2S B2978563 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea CAS No. 1024522-99-3

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea

Cat. No.: B2978563
CAS No.: 1024522-99-3
M. Wt: 354.43
InChI Key: PNLHBEAFOAYELH-UHFFFAOYSA-N
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Description

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea is a complex organic compound featuring an indole moiety, a thiourea group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea typically involves multiple steps. One common approach is the reaction of 2-(1H-indol-3-yl)acetic acid with 4-methoxyaniline in the presence of thiourea under specific conditions. The reaction may require a catalyst, such as a strong acid or base, to facilitate the formation of the thiourea linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. The process would involve careful control of reaction parameters, such as temperature, pressure, and reaction time, to optimize the production efficiency. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea has shown promise in various scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound's biological activities make it a candidate for drug development, particularly in the treatment of infections and cancer.

  • Industry: Its unique chemical properties may be exploited in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea exerts its effects involves interactions with specific molecular targets and pathways. The indole moiety may bind to receptors or enzymes, modulating their activity, while the thiourea group may participate in redox reactions or form coordination complexes with metal ions.

Comparison with Similar Compounds

  • Indole-3-acetic acid

  • Thiourea derivatives

  • Methoxyphenyl compounds

Properties

IUPAC Name

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-24-14-8-6-13(7-9-14)20-18(25)22-21-17(23)10-12-11-19-16-5-3-2-4-15(12)16/h2-9,11,19H,10H2,1H3,(H,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLHBEAFOAYELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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